molecular formula C21H20FN3O3S B2525848 6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380178-91-4

6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2525848
CAS No.: 2380178-91-4
M. Wt: 413.47
InChI Key: CHPBJLXHDBYOHZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and azetidinyl groups in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Azetidinyl Group Addition: The azetidinyl moiety can be introduced via azetidine ring formation reactions, often involving azetidine-3-carboxylic acid derivatives.

    Sulfonylation: The phenylethanesulfonyl group can be added using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl or pyridazinone moieties.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like 3-methyl-6-phenylpyridazin-3-one.

    Fluorophenyl Compounds: Compounds such as 3-fluorophenylacetic acid.

    Azetidinyl Compounds: Compounds like azetidine-3-carboxylic acid.

Uniqueness

The uniqueness of 6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c22-18-8-4-7-17(13-18)20-9-10-21(26)25(23-20)19-14-24(15-19)29(27,28)12-11-16-5-2-1-3-6-16/h1-10,13,19H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPBJLXHDBYOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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